REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]2[C:6](=[C:7]([Br:23])[CH:8]=[CH:9][C:10]=2[NH:12]S(C2C=CC(C)=CC=2)(=O)=O)[C:5]([NH:24]S(C2C=CC(C)=CC=2)(=O)=O)=[CH:4][CH:3]=1>OS(O)(=O)=O>[Br:1][C:2]1[C:11]2[C:6](=[C:7]([Br:23])[CH:8]=[CH:9][C:10]=2[NH2:12])[C:5]([NH2:24])=[CH:4][CH:3]=1
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Name
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4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene
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Quantity
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15 g
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Type
|
reactant
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Smiles
|
BrC1=CC=C(C2=C(C=CC(=C12)NS(=O)(=O)C1=CC=C(C=C1)C)Br)NS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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75 mL
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Type
|
solvent
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Smiles
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OS(=O)(=O)O
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Name
|
ice
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Quantity
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450 g
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the solution is left
|
Type
|
CUSTOM
|
Details
|
precipitates as HSO4 salt after a few minutes
|
Type
|
CUSTOM
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Details
|
The precipitate is isolated by suction filtration
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |